![molecular formula C22H19FN4O3S B2674701 8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251618-58-2](/img/structure/B2674701.png)
8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a novel compound that has gained significant interest in various fields, particularly in medicinal chemistry. Its complex structure suggests potential for multiple biological activities and makes it a valuable candidate for various scientific explorations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves multi-step processes:
Formation of the Triazolopyridinone Core: : This can be achieved through the cyclization of appropriate intermediates under controlled conditions, often using catalysts like palladium or copper.
Attachment of the Fluorobenzyl Group: : This step typically involves nucleophilic substitution reactions, where the fluorobenzyl group is introduced.
Sulfonylation of the Isoquinoline: : Introduction of the sulfonyl group to the isoquinoline ring usually occurs through sulfonation reactions with reagents such as sulfonyl chlorides.
Industrial Production Methods: Industrial production requires scalable processes with high yield and purity:
Continuous Flow Chemistry: : Utilizing continuous flow reactors to maintain precise control over reaction conditions, ensuring consistent product quality.
Automated Synthesis: : Employing robotic systems to perform repetitive tasks efficiently, reducing human error and increasing throughput.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : Can be oxidized to various states under specific conditions, producing different oxo forms.
Reduction: : Capable of being reduced to simpler derivatives, often under hydrogenation conditions.
Substitution: : The compound can undergo various substitution reactions, where different functional groups can be exchanged.
Oxidation: : Reagents like potassium permanganate or chromium trioxide in an acidic medium.
Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: : Nucleophiles like amines or alkoxides under basic conditions.
Oxidation: : Yields various oxo derivatives depending on the degree of oxidation.
Reduction: : Produces deoxygenated or hydrogenated forms.
Substitution: : Results in structurally diverse compounds with new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block in synthesizing complex organic molecules, serving as a versatile intermediate in organic synthesis.
Biology: Studied for its potential role in inhibiting specific enzymes or interacting with biomolecules, making it relevant in biochemical research.
Medicine: Explored for its therapeutic potential in treating diseases, particularly targeting pathways involved in cancer, inflammation, and neurological disorders.
Industry: Applied in the development of new materials, including polymers and resins, due to its unique structural properties.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets:
Enzyme Inhibition: : Binds to active sites of enzymes, preventing substrate interaction and catalysis.
Receptor Modulation: : Interacts with cell surface receptors, altering signal transduction pathways.
Pathway Interference: : Disrupts key biological pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Compared to other triazolopyridinones and isoquinolines, this compound stands out due to its unique fluorobenzyl group and sulfonylated isoquinoline moiety. It shares similarities with other sulfonyl derivatives but offers distinct reactivity and biological activity profiles.
List of Similar Compounds:8-(2-benzyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one)
8-(3-chlorobenzyl)-2-(1H-isoquinolin-2-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
8-(4-methylbenzyl)-2-(isoquinolin-2-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Propriétés
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c23-19-8-3-5-16(13-19)14-27-22(28)26-11-4-9-20(21(26)24-27)31(29,30)25-12-10-17-6-1-2-7-18(17)15-25/h1-9,11,13H,10,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSISCNFXHMITMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CN4C3=NN(C4=O)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2674619.png)
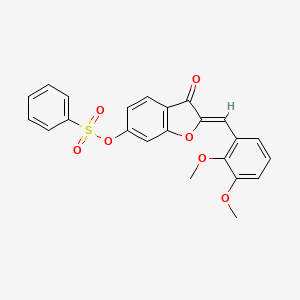
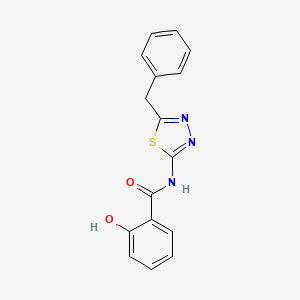
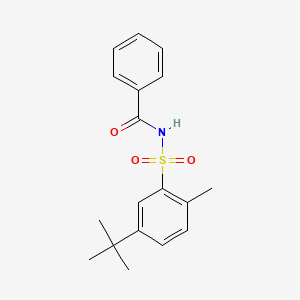
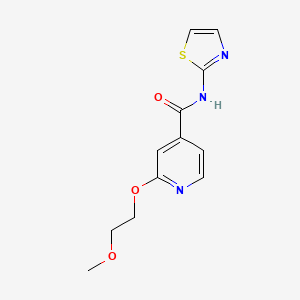
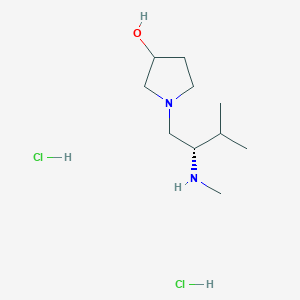

![N-[(3-Ethyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2674630.png)
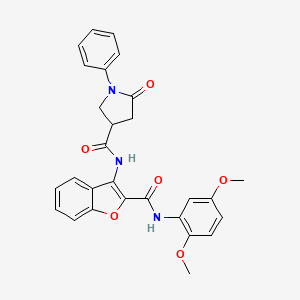

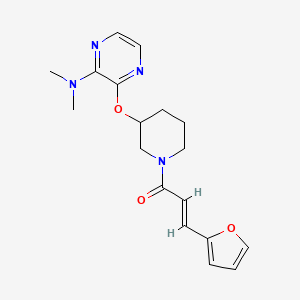

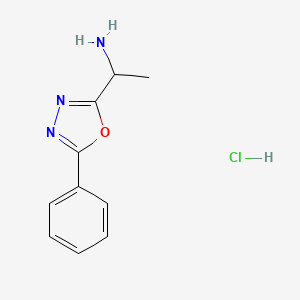
![(E)-2-cyano-3-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methylamino]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2674641.png)
